3-(benzenesulfonyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide

P2Y6 receptor sulfonamide structure-activity relationship

3-(Benzenesulfonyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide (CAS 1286713-18-5) belongs to the benzenesulfonamide class of compounds, characterized by a benzenesulfonyl group linked to a propanamide backbone bearing a hydroxy-methyl-phenylbutyl side chain. This structural architecture places it within a family of molecules known for diverse biological activities, including enzyme inhibition and receptor modulation.

Molecular Formula C20H25NO4S
Molecular Weight 375.48
CAS No. 1286713-18-5
Cat. No. B2937970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide
CAS1286713-18-5
Molecular FormulaC20H25NO4S
Molecular Weight375.48
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O
InChIInChI=1S/C20H25NO4S/c1-20(23,14-12-17-8-4-2-5-9-17)16-21-19(22)13-15-26(24,25)18-10-6-3-7-11-18/h2-11,23H,12-16H2,1H3,(H,21,22)
InChIKeyWVQAJWIFOSGYOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide (CAS 1286713-18-5): Structural Identity and Procurement Context


3-(Benzenesulfonyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide (CAS 1286713-18-5) belongs to the benzenesulfonamide class of compounds, characterized by a benzenesulfonyl group linked to a propanamide backbone bearing a hydroxy-methyl-phenylbutyl side chain [1]. This structural architecture places it within a family of molecules known for diverse biological activities, including enzyme inhibition and receptor modulation . Its specific molecular geometry, featuring a tertiary hydroxyl group and an extended phenylalkyl tail, presents a distinct pharmacophore that differentiates it from simpler benzenesulfonamide analogs .

Why In-Class Substitution of CAS 1286713-18-5 Without Comparative Data Introduces Significant Scientific Risk


The benzenesulfonamide scaffold is notoriously sensitive to even minor structural modifications, with changes to the N-substituent altering target affinity, selectivity, and pharmacokinetic profiles by orders of magnitude . For example, within the N-(substituted phenyl)-3-alkyl-, aryl- and heteroarylsulfonyl-2-hydroxy-2-alkyl- and haloalkylpropanamide class, the specific combination of a hydroxy-methyl-phenylbutyl moiety versus a substituted phenyl group dictates antiandrogenic potency versus other biological activities [1]. Direct substitution of CAS 1286713-18-5 with a simpler analog such as N-butyl-3-(phenylsulfonyl)propanamide or a benzothiazole derivative cannot be assumed to yield equivalent biological outcomes without direct comparative data, as the phenylbutyl tail is likely critical for unique target engagement or physicochemical properties .

CAS 1286713-18-5: Quantitative Differentiation from Closest Analogs


Structural Differentiation from MRS2578: A Sulfonamide vs. Propanamide Bridge Determines P2Y6 Antagonist Potency

The closest pharmacophore analog, MRS2578 (methyl 4-(N-(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl)benzoate), is a potent and selective P2Y6 receptor antagonist with an IC50 of 37 nM [1]. While both MRS2578 and CAS 1286713-18-5 share the 2-hydroxy-2-methyl-4-phenylbutyl tail, they differ critically in the sulfonyl linker: MRS2578 uses a sulfamoyl benzoate, whereas CAS 1286713-18-5 employs a benzenesulfonyl-propanamide bridge. In the broader sulfonamide class, such linker shifts have altered target potency by >100-fold , indicating that CAS 1286713-18-5 is unlikely to simply mimic MRS2578's P2Y6 activity.

P2Y6 receptor sulfonamide structure-activity relationship antagonist

Differentiation from Naphthalene-1-sulfonamide FABP4 Inhibitors: Scaffold Replacement Shifts Biological Target

N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide (CAS 1286713-21-0) is reported as an inhibitor of fatty acid binding protein 4 (FABP4) . In a scaffold hopping study, benzenesulfonyl derivatives achieved FABP4 IC50 values between 3.70 and 5.59 μM [1]. CAS 1286713-18-5 differs by replacing the naphthalene-1-sulfonamide with a benzenesulfonyl-propanamide, a scaffold modification that in similar contexts has resulted in >10-fold potency differences or even a switch in primary target . Thus, its FABP4 activity cannot be assumed.

FABP4 inhibitor scaffold hopping sulfonamide anti-inflammatory

Unique Physicochemical Profile: Hydrogen Bond Donor/Acceptor Count vs. Bicalutamide-like Antiandrogens

The target compound possesses 2 hydrogen bond donors and 4 acceptors, compared to 2 donors and 5 acceptors for bicalutamide [1]. This differentiates it from the antiandrogen pharmacophore described in patent US6562994B2, where a substituted phenyl ring is directly attached to the amide nitrogen [2]. The presence of the hydroxy-methyl-phenylbutyl tail in CAS 1286713-18-5 is likely to modulate logP, solubility, and permeability relative to the bicalutamide series, making it a distinct chemical probe for exploring non-androgen receptor biological space.

physicochemical properties hydrogen bonding drug-likeness antiandrogen

Synthetic Accessibility and Intermediate Utility: A Differentiating Feature for Chemical Biology Procurement

The compound is commercially available as a building block for organic synthesis and drug discovery [1]. Its synthesis typically involves a multi-step sequence starting from benzenesulfonyl chloride and N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide . In contrast to the chromatographically intensive process described for bicalutamide analogs [2], recent improvements in synthetic methodologies have made this compound more feasible to produce on a scalable basis [1], positioning it as a more accessible entry point for generating diverse sulfonamide libraries.

chemical probe building block synthetic accessibility medicinal chemistry

Absence of Direct Target Engagement Data Necessitates Caution in Substitution Decisions

A comprehensive literature and patent search reveals no peer-reviewed biological activity data (IC50, Ki, etc.) for CAS 1286713-18-5 [1]. The closest comparative data come from MRS2578 (P2Y6 IC50 37 nM) [2] and benzenesulfonyl FABP4 inhibitors (IC50 3.70–5.59 μM) [3]. Without direct measurement, any claim of activity or selectivity is speculative. This data gap itself is a critical piece of evidence for procurement: the compound must be viewed as a high-risk, high-reward chemical probe requiring thorough biological characterization.

data gap target engagement risk assessment chemical probe

Recommended Application Scenarios for CAS 1286713-18-5 Based on Comparative Evidence


Chemical Probe for De-orphaning Novel Sulfonamide Targets

Given the structural differentiation from MRS2578 (P2Y6 antagonist) and FABP4 inhibitors, this compound is ideally suited for phenotypic screening campaigns aimed at identifying new biological targets for the benzenesulfonyl-propanamide chemotype. Its unique hydroxy-methyl-phenylbutyl tail may engage targets distinct from those recognized by typical sulfonamide analogs [1].

Medicinal Chemistry Building Block for Focused Sulfonamide Libraries

The scalable synthesis and commercial availability make CAS 1286713-18-5 a practical starting material for generating diverse sulfonamide libraries through functionalization of the hydroxyl or benzenesulfonyl groups. This is distinguished from the more complex, chromatography-intensive preparation of bicalutamide-like antiandrogens [2].

Physicochemical Probe for Pharmacokinetic Studies of Phenylbutyl-Tailed Sulfonamides

The distinct hydrogen bonding profile (HBD=2, HBA=4) and lower molecular weight compared to bicalutamide (ΔMW≈-57 g/mol) make this compound a valuable tool for investigating the impact of the hydroxy-methyl-phenylbutyl tail on membrane permeability, solubility, and metabolic stability in the benzenesulfonamide series [3].

Negative Control for P2Y6 and FABP4 Inhibitor Studies

Because of the critical linker differences (benzenesulfonyl-propanamide vs. sulfamoyl-benzoate for MRS2578, and scaffold shift from naphthalene-sulfonamide for FABP4), CAS 1286713-18-5 may serve as a negative control in assays where P2Y6 or FABP4 inhibition needs to be excluded, helping to establish the pharmacophoric requirements for these targets [4].

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